molecular formula C10H20O2 B1670066 Decanoic acid CAS No. 334-48-5

Decanoic acid

Cat. No. B1670066
CAS RN: 334-48-5
M. Wt: 172.26 g/mol
InChI Key: GHVNFZFCNZKVNT-UHFFFAOYSA-N
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Description

Decanoic acid, also known as capric acid, is an organic compound with the chemical formula C10H20O2 . This saturated fatty acid is notable for its diverse range of uses, from the production of esters for perfumes to use as an intermediate in chemical syntheses .


Synthesis Analysis

Industrially, decanoic acid is primarily produced through the oxidation of the corresponding aldehyde, decanal . The aldehyde, in turn, can be obtained by the hydroformylation of 1-nonene . It’s also a minor component of coconut oil and palm kernel oil .


Molecular Structure Analysis

Decanoic acid has a molecular formula of C10H20O2 . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .


Chemical Reactions Analysis

Decanoic acid is used in the esterification reaction with ethanol in the presence of solid catalyst Amberlyst 15 . This reaction is used to synthesize ethyl decanoate in the laboratory .


Physical And Chemical Properties Analysis

Decanoic acid is a white, crystalline substance at room temperature and pressure . It has a strong, unpleasant odor that is often compared to that of sweaty socks or goat . Being a carboxylic acid, it is capable of forming hydrogen bonds, contributing to its relative stability and its characteristic sharp, sour taste .

Scientific Research Applications

2. Thermal Energy Storage Decanoic acid is also significant in the field of thermal energy storage. Konuklu et al. (2014) Konuklu, Paksoy, Unal, & Konuklu highlight its use in creating thermally stable microcapsules for energy storage applications. The study emphasizes decanoic acid's environmentally friendly nature and its effectiveness in microencapsulation processes.

3. Polymer Production In polymer science, decanoic acid serves as a substrate for synthesizing medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA). Gao, Ramsay, & Ramsay (2016) Gao, J. Ramsay, & B. Ramsay developed a fed-batch fermentation process for MCL-PHA production using Pseudomonas putida and decanoic acid, achieving high biomass and PHA yield.

4. Nanoparticle Synthesis Decanoic acid is utilized in nanoparticle synthesis, as illustrated by Guardia, Pérez, Labarta, & Batlle (2010). Their research demonstrates the use of decanoic acid as a capping ligand in the synthesis of iron oxide nanoparticles. This method allows control over particle size and offers potential for biomedical applications such as magnetic resonance imaging and drug delivery.

5. Renewable Fuel Sources Lamba, Sarkar, & Kumar (2018) Lamba, S. Sarkar, & Surendra Kumar explored decanoic acid's role in producing renewable fuel sources. Their study focuses on the esterification of decanoic acid to produce ethyl ester, a potential biodiesel component, highlighting its optimal conversion conditions and investigation into fuel properties.

6. Chemical Industry Applications Decanoic acid plays a role in the chemical industry, with applications in lubricants, plasticizers, and solvents. Aqar, Rahmanian, & Mujtaba (2017) Aqar, N. Rahmanian, & I. Mujtaba discuss the profitability improvement in methyl decanoate production, an ester of decanoic acid, using different types of batch distillation columns, emphasizing its industrial significance.

7. Water Desalination Rish, Luo, Kurtz, & Luo (2014) Daniel Rish, Shirui Luo, B. Kurtz, & T. Luo identified the role of decanoic acid in water desalination, specifically in the directional solvent extraction (DSE) process. This application demonstrates decanoic acid's ability to reject major salt ions in seawater, offering a membrane-free desalination solution.

8. Membrane Fabrication Ong, Falca, Huang, Liu, Manchanda, Chisca, & Nunes (2020) Ong, Gheorghe Falca, Tiefan Huang, Jiangtao Liu, P. Manchanda, S. Chisca, & S. Nunes highlight decanoic acid's application in the green synthesis of thin-film composite membranes for organic solvent nanofiltration. Decanoic acid's use as a green solvent in membrane fabrication underscores its environmental friendliness and potential in sustainable chemical processes.

Safety And Hazards

Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection . It is harmful if swallowed, and can be irritating to the skin and respiratory system .

Future Directions

Decanoic acid has shown potential in the treatment of certain neurological disorders . It is being studied for its role in the ketogenic diet, where it is thought to have antiseizure effects . More recently, the use of decanoic acid in biofuel research has become prominent .

properties

IUPAC Name

decanoic acid
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InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)
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InChI Key

GHVNFZFCNZKVNT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)O
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Molecular Formula

C10H20O2
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Related CAS

1002-62-6 (hydrochloride salt)
Record name Decanoic acid
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DSSTOX Substance ID

DTXSID9021554
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Molecular Weight

172.26 g/mol
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Physical Description

Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline], Solid, white crystals/unpleasant, rancid odour
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Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992), 268.7 °C, 268.00 to 270.00 °C. @ 760.00 mm Hg
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Flash Point

235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid, Very soluble in acetone, benzene, ethyl ether, ethanol, Soluble in most organic solvents and dilute nitric acid, In water solubility, 61.8 mg/L at 25 °C, 0.0618 mg/mL, soluble in most organic solvents; practically insoluble in water
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Density

0.893 (USCG, 1999) - Less dense than water; will float, 0.890 at 40 °C/4 °C, Precipitates unchanged from dil nitric acid (density 1.14) by addition of water, Density/Specfific gravity: 0.88 kg/l at 4 °C
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Vapor Pressure

1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992), 0.000366 [mmHg], 3.66X10-4 mm Hg at 25 °C
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Mechanism of Action

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ..., ... the effect of fatty acids on interleukin (IL)-8 production in a human intestinal epithelial cell line (Caco-2) /was investigated/. The cells were cultured as monolayers on microporous membranes in culture inserts. Oleic acid (OA), capric acid (CA), docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) were applied to the apical compartment of Caco-2 cell monolayers. The concentration of IL-8 in the basolateral medium was measured by using enzyme-linked immunosorbent assay, and the expression of IL-8 mRNA was measured by using competitive reverse transcription--polymerase chain reaction. Protein kinase C inhibitors (GF109203X and calphostin C) and H-7 (a protein kinase inhibitor) were used to study the mechanisms by which IL-8 production is stimulated. Both OA and CA enhanced IL-8 production (approximately fivefold), whereas DHA and EPA did not. Both OA and CA also enhanced IL-1-induced IL-8 production. The onset of OA-induced IL-8 production was delayed compared with that of CA-induced IL-8 production. Both OA and CA enhanced IL-8 mRNA expression (approximately fivefold) after 6 and 3 hr, respectively. The protein kinase inhibitor (H-7) reduced both OA- and CA-induced IL-8 production by 88.0 and 85.9%, respectively. The protein kinase C inhibitors (GF109203X and calphostin C) reduced OA-induced IL-8 production by 29.3 and 54.5%, respectively, but showed no effect on CA-induced IL-8 production. These findings suggest that not only OA but also CA stimulates IL-8 production in intestinal epithelial cells, and the mechanisms of action differ between OA and CA.
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Product Name

Capric Acid

Color/Form

Crystalline solid, White crystals, Needles, White crystals or needles, Pale yellow solid

CAS RN

334-48-5
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Melting Point

88.7 °F (NTP, 1992), 31.5 °C, 31.9 °C
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

We transferred approximately 60% of the required sterile water volume into a suitable container. We added the appropriate amount (as indicated in the table below) of tromethamine, trolamine, citric acid anhydrous, and sodium hydroxide pellets to the container and mixed well until dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. We adjusted the pH to 7.7-7.9 as necessary using 1N sodium hydroxide or 1N hydrochloric acid. We then adjusted the temperature to 45-50° C. by warming on a hotplate and maintained this temperature. We then added the capric acid to the warm solution and mixed until the capric acid was dissolved. We adjusted the temperature to 21-25° C. (or room temperature) and measured the pH of the liquid. As needed, we adjusted the pH to 7.7-7.9 using 1N sodium hydroxide or 1N hydrochloric acid. We then mixed the solution for 5 minutes. We added appropriate amount of sterile water to equal 100% of the required volume and mixed well.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41,800
Citations
P Chang, K Augustin, K Boddum, S Williams, M Sun… - Brain, 2016 - academic.oup.com
… excitability, we first tested the effect of decanoic acid on either excitatory or inhibitory neurotransmission by determining the effect of decanoic acid on evoked EPSCs and IPSCs in acute …
Number of citations: 209 academic.oup.com
S Kahwaji, MB Johnson, AC Kheirabadi, D Groulx… - Applied Energy, 2016 - Elsevier
… the eutectic mixture of decanoic acid with tetradecanoic acid, … ± 2 mass%) decanoic acid. We thoroughly characterized the … As we show, the eutectic of decanoic acid and tetradecanoic …
Number of citations: 73 www.sciencedirect.com
EC Warren, S Dooves, E Lugarà… - Proceedings of the …, 2020 - National Acad Sciences
… a role for decanoic acid in mTORC1 function. We initially show that decanoic acid causes a … suggesting a specific molecular mechanism for decanoic acid in regulating this pathway. To …
Number of citations: 35 www.pnas.org
YEC Sugiharto, H Lee, AD Fitriana… - AMB …, 2018 - amb-express.springeropen.com
… The toxicity of decanoic acid is the main challenge for this … the accumulation of intermediates (decanoic acid and 10-… The presence of decanoic acid, even at a low concentration (…
Number of citations: 18 amb-express.springeropen.com
J Mett, U Müller - Scientific Reports, 2021 - nature.com
… decanoic acid (10:0) reduces the oxidative stress level in two different neuroblastoma cell lines. Phosphatidylcholine (PC) containing decanoic acid (10… indicate that decanoic acid (10:0) …
Number of citations: 25 www.nature.com
H Alexandre, B Mathieu, C Charpentier - Microbiology, 1996 - microbiologyresearch.org
… We have investigated this possibility by studying the effect of decanoic acid on the activity of plasma membrane H+ATPase in cells grown either with or without decanoic acid in relation …
Number of citations: 135 www.microbiologyresearch.org
CG Edwards, RB Beelman… - American Journal of …, 1990 - Am Soc Enol Viticulture
… Fatty acids not analyzed in the present study, including decanoic acid (C12) and palmitoleic acid (C16:1), have been reported to be inhibitory to malolactic bacteria by Lonvaud-Funel et …
Number of citations: 167 www.ajevonline.org
T Namani, P Walde - Langmuir, 2005 - ACS Publications
… detailed investigations of dilute decanoic acid/decanoate systems, … application of micelles and decanoic acid based vesicles as … There are some drawbacks in using decanoic acid/…
Number of citations: 165 pubs.acs.org
F Damiano, GE De Benedetto, S Longo… - Frontiers in …, 2020 - frontiersin.org
… It has been demonstrated that decanoic acid is a PPARγ agonist and this characteristic seems to be specific to decanoic acid and unlikely to be shared by octanoic acid, the other major …
Number of citations: 26 www.frontiersin.org
T Inoue, Y Hisatsugu, M Suzuki, ZN Wang… - Chemistry and physics of …, 2004 - Elsevier
… In the present work, this series of study has been extended to the mixture of OA and capric acid (decanoic acid) and that of OA and caprylic acid (octanoic acid). OA has a cis-double …
Number of citations: 74 www.sciencedirect.com

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